UBP 302 is a selective antagonist of the kainate receptor subtype GluK1, which is a member of the ionotropic glutamate receptor family. This compound is recognized for its role in pharmacological studies related to neurological disorders, particularly those involving excitotoxicity and chronic pain. UBP 302 has been shown to inhibit the activity of glutamate receptors, which play a crucial role in synaptic transmission and plasticity in the central nervous system.
UBP 302 was developed as part of a series of compounds aimed at understanding and modulating kainate receptor activity. It is derived from the structure of willardiine, a naturally occurring compound known for its neuroactive properties. The compound is commercially available from various suppliers, including Tocris Bioscience and Bertin Bioreagent, with a CAS number of 745055-91-8 .
UBP 302 belongs to the class of competitive antagonists targeting kainate receptors, specifically the GluK1 subtype. Its classification as a pharmacological agent places it within the broader category of glutamate receptor antagonists, which are significant in research on neuropharmacology and potential therapeutic applications for neurological disorders .
The synthesis of UBP 302 involves several key steps that utilize standard organic chemistry techniques. These include amination, esterification, and coupling reactions to construct the desired molecular framework. The synthesis typically starts with readily available precursors that undergo various transformations to yield UBP 302 .
The process often includes:
Purification methods such as recrystallization or chromatography are employed to isolate UBP 302 in high purity (>98%) .
The molecular formula of UBP 302 is C₁₃H₁₅N₃O₄S, indicating it contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The specific arrangement of these atoms contributes to its function as a kainate receptor antagonist.
UBP 302 primarily acts by binding competitively to the kainate receptors, inhibiting their activation by endogenous ligands such as glutamate. This mechanism alters neurotransmission dynamics in neuronal pathways associated with pain and excitotoxicity.
Research has demonstrated that UBP 302 effectively blocks the effects induced by agonists like (S)-(-)-5-iodowillardiine in experimental models. This blockade can be quantitatively assessed through pharmacological assays measuring changes in receptor-mediated responses .
The mechanism by which UBP 302 exerts its effects involves competitive inhibition at the kainate receptor sites. By occupying these sites, UBP 302 prevents glutamate from binding and activating the receptor, thereby reducing excitatory neurotransmission.
Studies have shown that administration of UBP 302 leads to significant alterations in neurogenic vasodilation responses in animal models, indicating its potential therapeutic implications for conditions characterized by excessive excitatory signaling .
UBP 302 has been utilized extensively in research focused on:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: